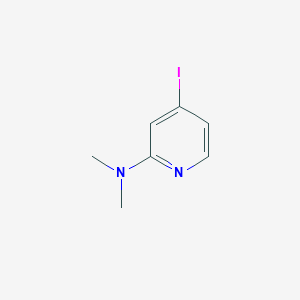
4-iodo-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound characterized by its iodine atom attached to the fourth position of a pyridine ring, which also has two methyl groups attached to the nitrogen atom at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: One common method involves the halogenation of N,N-dimethylpyridin-2-amine using iodine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include sodium thiosulfate and hydrogen.
Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: Iodide derivatives.
Substitution: Alkyl or aryl substituted pyridines.
Aplicaciones Científicas De Investigación
4-Iodo-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-iodo-N,N-dimethylpyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that are targeted by the compound.
Receptors: Specific receptors that are modulated by the compound.
Comparación Con Compuestos Similares
4-bromo-N,N-dimethylpyridin-2-amine
4-chloro-N,N-dimethylpyridin-2-amine
4-fluoro-N,N-dimethylpyridin-2-amine
Propiedades
Fórmula molecular |
C7H9IN2 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
4-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 |
Clave InChI |
PGGRQYKTDQIDHJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CC(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



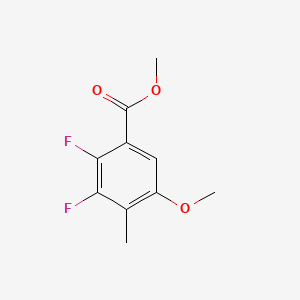
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
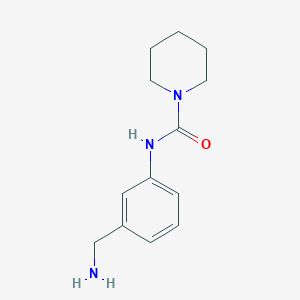

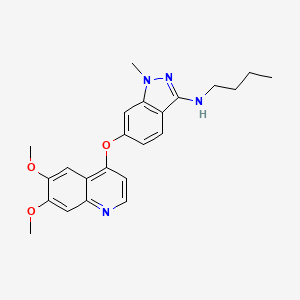
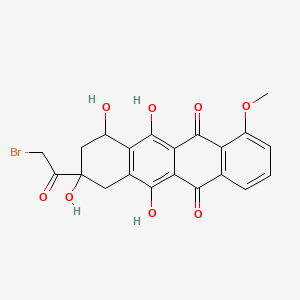
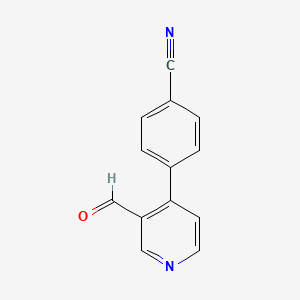
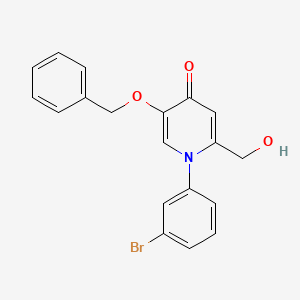
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)
![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
